

Ponazuril: A Technical Guide to its Chemical Properties and Molecular Structure

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Compound of Interest

Compound Name: Ponazuril

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponazuril, a triazinetrione antiprotozoal agent, is a critical therapeutic in veterinary medicine for combating coccidiosis and other protozoal infections.[1][2] This technical guide provides an in-depth overview of the chemical properties and molecular structure of **Ponazuril**. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document details the physicochemical characteristics, molecular structure, and relevant experimental protocols for the analysis of **Ponazuril**, presenting quantitative data in structured tables and visualizing complex information through diagrams.

Chemical Properties

Ponazuril, chemically known as toltrazuril sulfone, is a synthetic compound derived from toltrazuril.[1][3] It is a white to off-white crystalline powder.[4] The following tables summarize the key chemical and physical properties of **Ponazuril**.

Table 1: Chemical Identification of Ponazuril

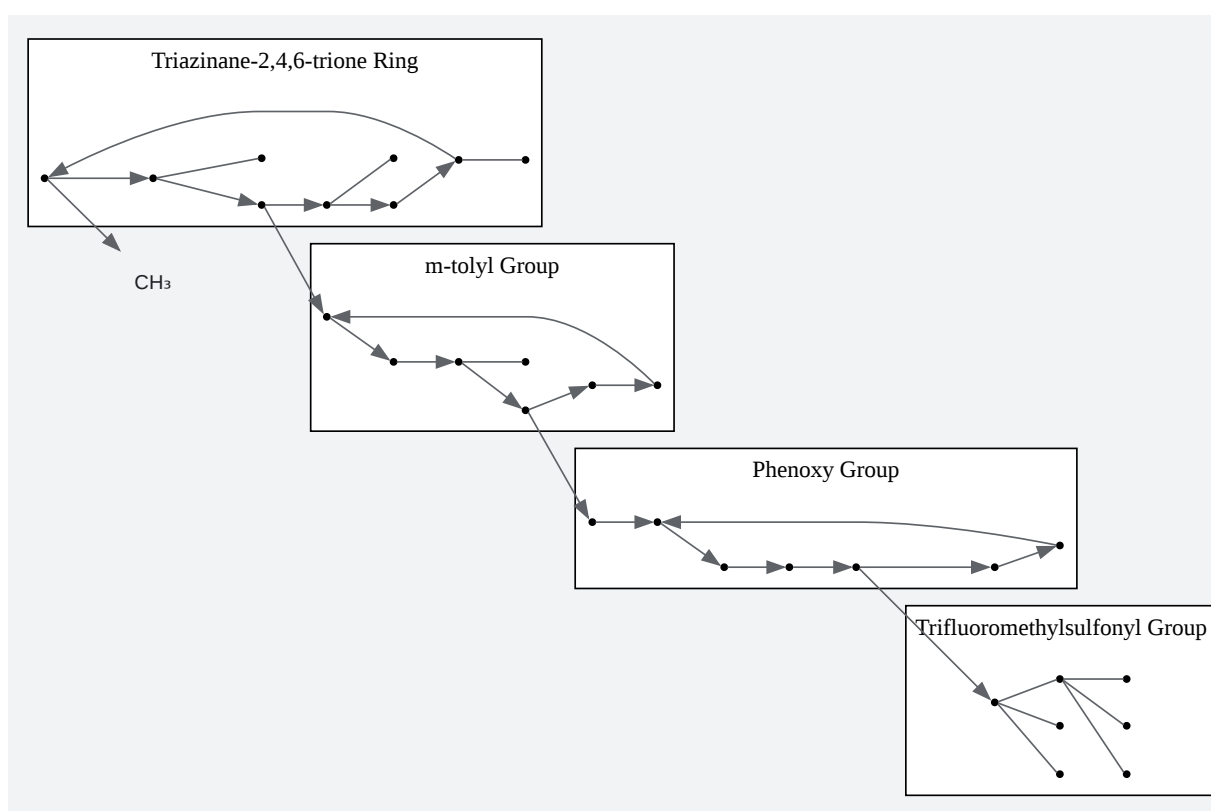
Identifier	Value	Source
IUPAC Name	1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione	[5]
CAS Number	69004-04-2	[5]
Synonyms	Toltrazuril sulfone, Marquis, BAY-Vi 9143	[5]
InChI Key	VBUNOIXRZNJNAD-UHFFFAOYSA-N	[5]
SMILES	<chem>CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F</chem>	[5]

Table 2: Physicochemical Properties of Ponazuril

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₄ F ₃ N ₃ O ₆ S	[5]
Molecular Weight	457.38 g/mol	[5]
Appearance	White to off-white crystalline powder	[4]
Melting Point	241-243 °C	[6]
Boiling Point	Not experimentally determined in reviewed literature.	
Solubility	Slightly soluble in DMSO.[7] Poorly soluble in water.[8]	
logP (calculated)	3.1 (XLogP3-AA)	[5][8]
pKa	Not experimentally determined in reviewed literature.	

Molecular Structure

Ponazuril is a derivative of the triazinetrione group of compounds.[3] Its structure is characterized by a central triazinane-2,4,6-trione ring. This core is substituted with a methyl group and a tolyl group, which in turn is linked to a phenoxy group bearing a trifluoromethylsulfonyl substituent. The molecule is achiral and does not have stereoisomers.[9] The crystal structure of **Ponazuril** has been determined to be monoclinic, belonging to the $P2_1/c$ space group.

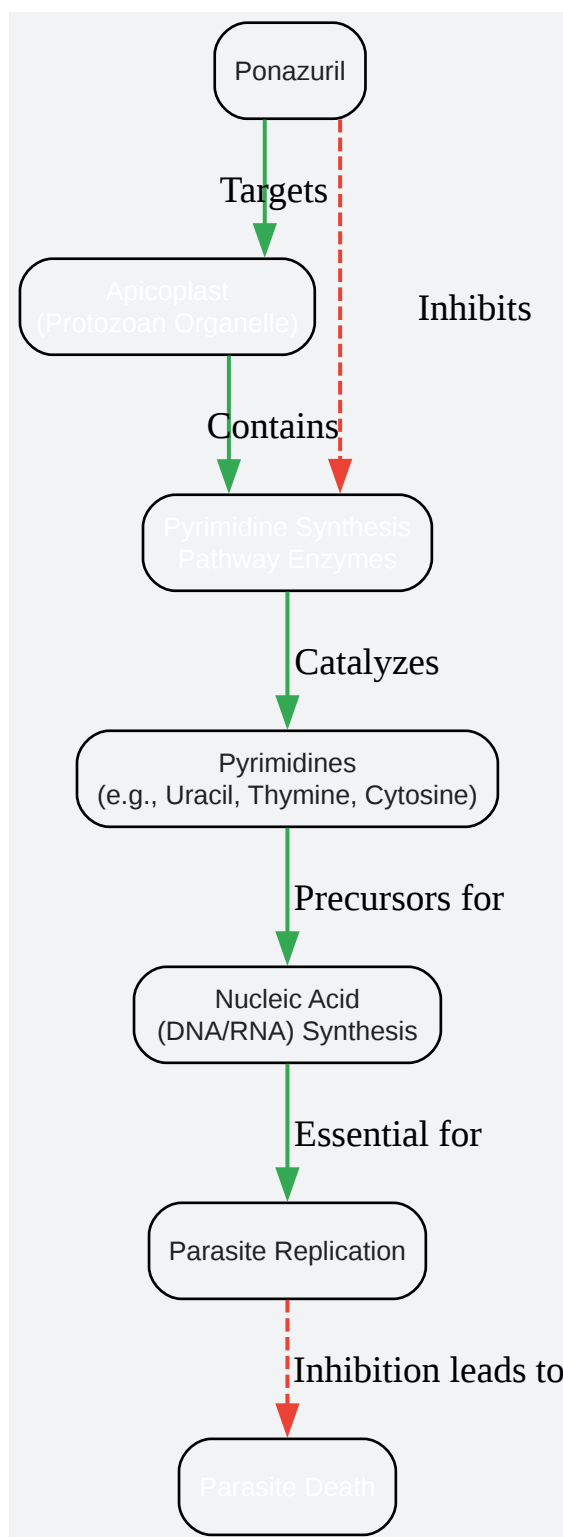


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Caption: Molecular structure of **Ponazuril**.

Mechanism of Action and Signaling Pathway

Ponazuril's primary mechanism of action is the disruption of pyrimidine synthesis in protozoan parasites, which is essential for nucleic acid (DNA and RNA) production.[3][9] This inhibition ultimately halts parasite replication and leads to their death.[3] The drug is believed to target the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan protozoa, which houses pathways for fatty acid and heme synthesis, in addition to being implicated in pyrimidine metabolism.



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Caption: Proposed signaling pathway for **Ponazuril**'s mechanism of action.

Experimental Protocols

Synthesis of Ponazuril

The synthesis of **Ponazuril** is a multi-step process that typically starts from toltrazuril or related precursors. A general synthetic scheme is outlined in the patent literature.^{[6][9]}

Step 1: Synthesis of 3-methyl-4-(4-trifluoromethylthio phenoxy)-nitrobenzene

- This step involves the reaction of 2-chloro-5-nitrotoluene with 4-(trifluoromethylthio)phenol in the presence of a base.

Step 2: Reduction to 3-methyl-4-(4-trifluoromethylthio phenoxy)-aniline

- The nitro group of the product from Step 1 is reduced to an amine, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation.

Step 3: Formation of the Isocyanate

- The aniline derivative is then converted to an isocyanate, for example, by reaction with phosgene or a phosgene equivalent.

Step 4: Cyclization to form the Triazinetrione Ring

- The isocyanate is reacted with a suitable precursor, such as methyl isocyanate, to form the 1,3,5-triazinane-2,4,6-trione ring structure.

Step 5: Oxidation to **Ponazuril**

- The trifluoromethylthio group is oxidized to the corresponding trifluoromethylsulfonyl group to yield the final product, **Ponazuril**. This can be achieved using an oxidizing agent like hydrogen peroxide or a peroxy acid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

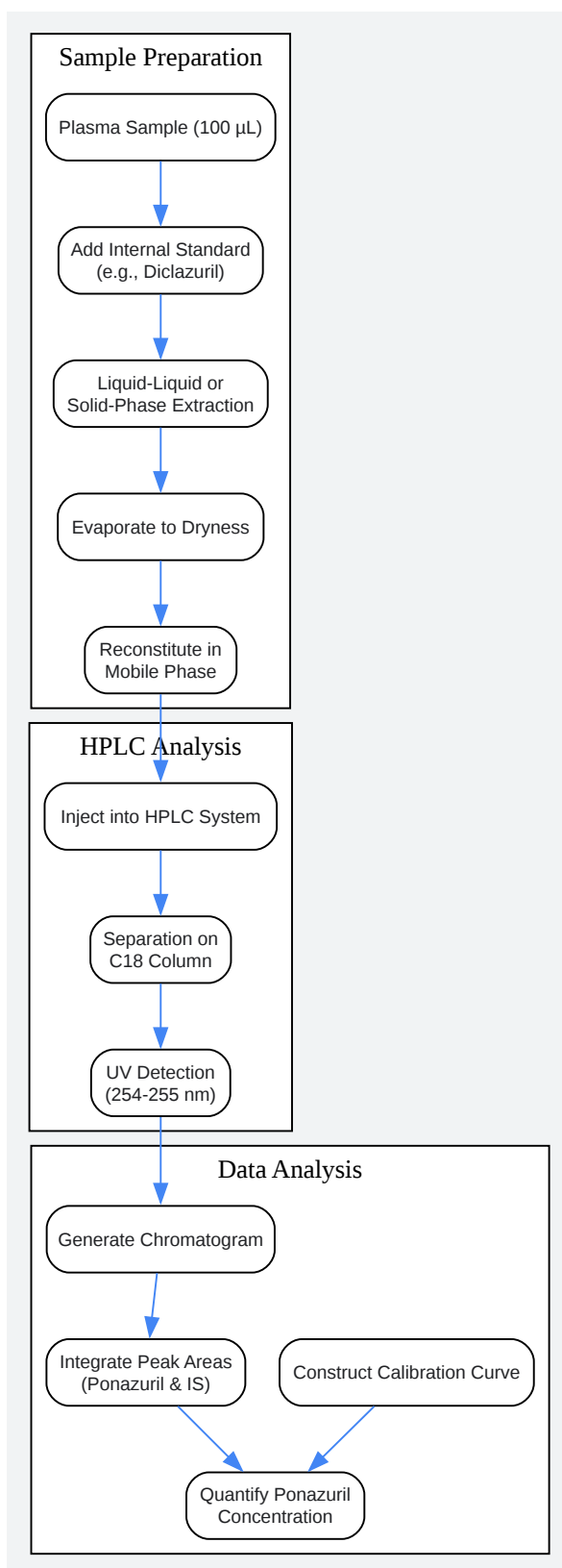
The quantification of **Ponazuril** in biological matrices, such as plasma, is commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Sample Preparation (Plasma):

- To a 100 μ L plasma sample, add an internal standard (e.g., diclazuril).
- Perform a liquid-liquid extraction with a suitable organic solvent like chloroform or a solid-phase extraction (SPE) to remove interfering substances.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.

HPLC Conditions:

- Column: C18 reverse-phase column (e.g., SymmetryShield RP18, 5 μ m).
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile and/or methanol).
- Detection: UV detection at a wavelength of approximately 254-255 nm.
- Quantification: The concentration of **Ponazuril** is determined by comparing the peak area ratio of **Ponazuril** to the internal standard against a calibration curve prepared with known concentrations of the drug.



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Caption: A typical experimental workflow for the HPLC analysis of **Ponazuril**.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and molecular structure of **Ponazuril**. The tabulated data offers a quick reference for its physicochemical characteristics, while the diagrams illustrate its molecular structure, mechanism of action, and a standard analytical workflow. The outlined experimental protocols for synthesis and HPLC analysis serve as a practical guide for laboratory work. This compilation of information is intended to support the ongoing research and development efforts in the field of veterinary pharmaceuticals.

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